Turnover Number in Pd-Catalyzed Butadiene Telomerization
In the palladium(II) acetate-catalyzed telomerization of 1,3-butadiene with acetic acid conducted in 3-(2-methoxyethyl)-1-methylimidazolium acetate ionic liquid at 100 °C for 24 h, Dan2phos delivered a turnover number (TON) of 14,600 with 89% selectivity to telomers at 75% 1,3-butadiene conversion and complete acetic acid conversion [1]. This result was obtained from a systematic screen of a series of phosphine ligands within the same study, wherein Dan2phos was identified as the optimal performer [1]. For context, triphenylphosphine (TPP) under analogous Pd-catalyzed butadiene telomerization conditions (though in organic solvent rather than ionic liquid) typically yields TON values in the range of 200–2,000, while TPPTS-based systems in aqueous biphasic media generally achieve TONs below 5,000 for this transformation [2]. The factor of ~3–70× improvement over these common benchmark phosphines is attributable to the combined effects of the CF₃ groups (enhancing electrophilicity of the Pd center and accelerating β-hydride elimination) and the sulfonate group (maintaining catalyst solubility and stability in the ionic liquid medium) [1].
| Evidence Dimension | Turnover number (TON) in Pd-catalyzed telomerization of 1,3-butadiene with acetic acid |
|---|---|
| Target Compound Data | TON = 14,600; 89% telomer selectivity; 75% 1,3-butadiene conversion; 100% acetic acid conversion (24 h, 100 °C, [MeOImAcO] ionic liquid) |
| Comparator Or Baseline | TPP: TON ~200–2,000 (organic solvent systems, literature range); TPPTS: TON typically <5,000 (aqueous biphasic systems, literature range). Note: Direct comparator values from the same study are reported in the full paper and Supporting Information; Dan2phos was the top-performing ligand among the series tested. |
| Quantified Difference | Dan2phos TON exceeds typical TPPTS performance by ≥3-fold and exceeds typical TPP performance by ≥7-fold under comparable transformation conditions. |
| Conditions | Pd(OAc)₂ catalyst precursor, 3-(2-methoxyethyl)-1-methylimidazolium acetate ionic liquid, 100 °C, 24 h reaction time, 1,3-butadiene + acetic acid substrates. |
Why This Matters
For procurement decisions in telomerization process development, the TON directly governs catalyst cost per kg of product; a ligand delivering TON >14,000 vs. baseline TON <5,000 reduces the palladium loading contribution by ≥3-fold, translating to substantial cost savings at pilot and production scale.
- [1] Balbino, J. M., Peral, D., Bayón, J. C., & Dupont, J. (2015). The Multiple Roles of Imidazolium Ionic Liquids in Transition-Metal Catalysis: The Palladium-Catalyzed Telomerization of 1,3-Butadiene with Acetic Acid. ChemCatChem, 7(6), 972–977. DOI: 10.1002/cctc.201402943 View Source
- [2] Behr, A., Becker, M., Beckmann, T., Johnen, L., Leschinski, J., & Reyer, S. (2009). Telomerization: Advances and Applications of a Versatile Reaction. Angewandte Chemie International Edition, 48(20), 3598–3614. DOI: 10.1002/anie.200804599. Review compiling TON ranges for various phosphine ligands in butadiene telomerization. View Source
